![molecular formula C12H14O6 B14872130 2-((9-methoxy-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)oxy)acetic acid](/img/structure/B14872130.png)
2-((9-methoxy-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)oxy)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((9-methoxy-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)oxy)acetic acid is a complex organic compound that features a benzo[b][1,4]dioxepin core structure
Preparation Methods
The synthesis of 2-((9-methoxy-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)oxy)acetic acid typically involves multiple stepsReaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity .
Chemical Reactions Analysis
2-((9-methoxy-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)oxy)acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group or the acetic acid moiety. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-((9-methoxy-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)oxy)acetic acid involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are still under investigation, but they may include enzymes and receptors involved in metabolic processes .
Comparison with Similar Compounds
Similar compounds to 2-((9-methoxy-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)oxy)acetic acid include:
- 7-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine
- 3,4-dihydro-2H-1,4-benzo[b]thiazine These compounds share structural similarities but differ in their functional groups and specific chemical properties. The uniqueness of this compound lies in its specific combination of the benzo[b][1,4]dioxepin core with the methoxy and acetic acid groups, which confer distinct reactivity and potential applications .
Properties
Molecular Formula |
C12H14O6 |
|---|---|
Molecular Weight |
254.24 g/mol |
IUPAC Name |
2-[(6-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)oxy]acetic acid |
InChI |
InChI=1S/C12H14O6/c1-15-9-5-8(18-7-11(13)14)6-10-12(9)17-4-2-3-16-10/h5-6H,2-4,7H2,1H3,(H,13,14) |
InChI Key |
CJDUOBBKZOEGSB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=C1OCCCO2)OCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


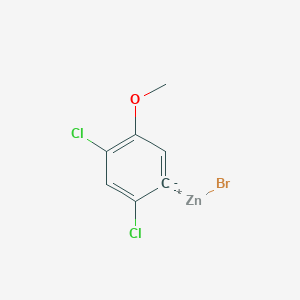

![8-Bromo-2-cyclopropyl-6-methylimidazo[1,2-a]pyridine](/img/structure/B14872067.png)
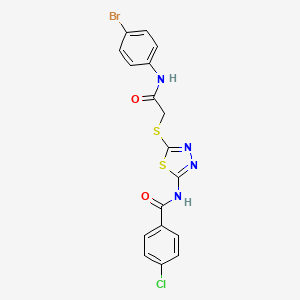
![6,6-Difluorospiro[3.3]heptane-2-carbonyl chloride](/img/structure/B14872078.png)


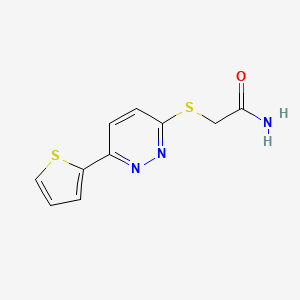
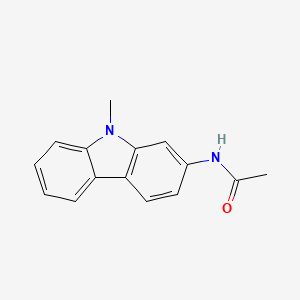
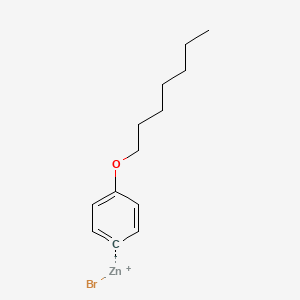

![N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3,4,5-trimethoxybenzamide](/img/structure/B14872115.png)
![5-[(2E)-2-(1H-indol-3-ylmethylidene)hydrazinyl]-1,2,4-triazin-3-ol](/img/structure/B14872120.png)
![1-[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]-3-phenylurea](/img/structure/B14872125.png)
